![molecular formula C7H8O2 B1296154 2-Furylacetone CAS No. 6975-60-6](/img/structure/B1296154.png)
2-Furylacetone
Overview
Description
2-Furylacetone, also known as 1-(2-furanyl)-ethanone, is a compound that has been studied as a model ketone in bio-oil, particularly from the pyrolysis of Saccharina Japonica Alga . It is a key intermediate in the synthesis of various bioactive compounds and has been the subject of research due to its potential applications in bio-oil upgrading and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-furylacetone derivatives has been explored through various methods. One approach involves the asymmetric addition of (2-furyl)AlEt2(THF) to aromatic ketones catalyzed by a titanium catalyst of (S)-BINOL, yielding tertiary furyl alcohols with high enantioselectivities . Another method includes the hydrodeoxygenation of 2-furyl methyl ketone over iron phosphide and cobalt-based phosphide catalysts to produce higher octane rating compounds and methyl cyclopentane, respectively . Additionally, the monocyclopropanation of 4-pyrones followed by strong acid catalysis at room temperature has been used to rearrange homo-4-pyrone derivatives into 2-furylacetone derivatives .
Molecular Structure Analysis
The molecular structure of 2-furylacetone derivatives has been investigated using various spectroscopic techniques. For instance, the molecular and crystal structure of 6-acetyl-3-(2-furyl)-5-phenylcyclohex-2-enone was established by X-ray diffraction analysis . Furthermore, the conformational analysis of 2-methylthioderivatives of 1-(2'-furyl)ethanol and their O-methyl derivatives has been reported, with conformational equilibria established from 1H-NMR data and high dilution IR studies .
Chemical Reactions Analysis
2-Furylacetone and its derivatives have been shown to undergo various chemical reactions. The flow photo-Nazarov reactions of 2-furyl vinyl ketones have been used to produce furan-fused cyclopentanones, a class of reactions that have traditionally been challenging with typical Brønsted and Lewis acid-mediated methods . Additionally, the acid-catalyzed reaction of the 2-oxabicyclo[4.1.0]hept-3-en-5-one system has been studied, leading to the isomerization into 2-furylacetone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-furylacetone derivatives have been explored in several studies. The vibrational assignment and intramolecular hydrogen bonding of 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, a related compound, were investigated using ab initio calculations and vibrational spectroscopy . The study found that the most stable conformers are those stabilized by hydrogen bridges, and the strength of the hydrogen bond in this compound was characterized . Additionally, the synthesis and spectroscopic investigations of metal complexes with 2-furyl (m-aminophenylenimine)methyl ketone have suggested an octahedral geometry around the metallic ions .
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
2-Furylacetone, also referred to as 2-Furyl-3-acetone or 2-Furyl-3-ethanone , has been found to interact with two primary targets: cyclooxygenase-2 (COX-2) and acetylcholinesterase . COX-2 is an enzyme involved in the production of pro-inflammatory mediators, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
2-Furylacetone exhibits inhibitory effects on both COX-2 and acetylcholinesterase . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects . On the other hand, by inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to elevated levels of this neurotransmitter in the brain .
Biochemical Pathways
The inhibition of COX-2 by 2-Furylacetone affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory mediators . The inhibition of acetylcholinesterase affects the cholinergic signaling pathway , resulting in increased acetylcholine levels and potentially improved cognitive function .
Pharmacokinetics
Its solubility in alcohol and triacetin suggests that it may be well-absorbed in the body. Its LogP value of 0.60 indicates a balance between lipophilicity and hydrophilicity, which could influence its distribution, metabolism, and excretion
Result of Action
The inhibition of COX-2 by 2-Furylacetone can lead to anti-inflammatory effects, potentially making it useful in the treatment of inflammatory conditions . Its inhibition of acetylcholinesterase can lead to increased acetylcholine levels in the brain, which may improve cognitive function . These effects suggest potential therapeutic applications for 2-Furylacetone in treating neurological disorders such as Alzheimer’s and Parkinson’s disease .
properties
IUPAC Name |
1-(furan-2-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJTGSBENZIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064535 | |
Record name | 2-Propanone, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Liquid; Aroma suggestive of raddish | |
Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | (2-Furyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
179.00 to 180.00 °C. @ 760.00 mm Hg | |
Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, triacetin, Soluble (in ethanol) | |
Record name | (2-Furyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.074-1.080 | |
Record name | (2-Furyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Furylacetone | |
CAS RN |
6975-60-6 | |
Record name | 1-(2-Furyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6975-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Furfuryl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21607 | |
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Record name | 2-Propanone, 1-(2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanone, 1-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furylacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FURFURYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI59VJ54CN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 °C | |
Record name | 1-(2-Furanyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical transformation described in the research papers regarding 2-furylacetone derivatives?
A1: The research describes a two-step synthesis of 2-furylacetone derivatives. First, 4-pyrones react with dimethyloxosulfonium methylide to form homo-4-pyrone intermediates. Critically, the researchers discovered that using a dimethyl sulfoxide hexamethylphosphoric triamide medium instead of neat dimethyl sulfoxide improved this step. [] These homo-4-pyrones are then treated with a strong acid at room temperature. This acid-catalyzed rearrangement yields the desired 2-furylacetone derivatives, along with side products like hydrated triketones or naphtho[2,1-b]furan derivatives, depending on the specific starting materials and reaction conditions. [, ]
Q2: Are there any details about the reaction mechanism for the conversion of homo-4-pyrones to 2-furylacetone derivatives?
A2: Unfortunately, the provided abstracts do not delve into the specific mechanistic details of the acid-catalyzed rearrangement. [, ] Further investigation into the full text of the publications would be necessary to uncover any proposed mechanisms or supporting experimental evidence.
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